7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
CAS No.: 951889-17-1
Cat. No.: VC2554063
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951889-17-1 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | 7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid |
| Standard InChI | InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) |
| Standard InChI Key | IKBNRCKMBGPYQE-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid features a para-dimethylamino substituted phenyl ring connected to a heptanoic acid backbone through a ketone linkage. The compound contains several functional groups that contribute to its chemical behavior: a terminal carboxylic acid, a ketone, and a dimethylamino group. The dimethylamino group at the para position of the phenyl ring creates an electron-rich aromatic system, which influences the compound's electronic properties and reactivity patterns. The heptanoic acid chain provides flexibility to the molecule, while the ketone serves as a rigid connector between the aromatic portion and the aliphatic chain.
Physical and Chemical Properties
The compound exists as a solid at room temperature with distinctive physicochemical properties. Table 1 summarizes the key physical and chemical properties of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid.
Table 1: Physicochemical Properties of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
The compound's solubility is enhanced in polar organic solvents due to the presence of the dimethylamino group, which increases its basicity and hydrogen bonding capabilities. The carboxylic acid moiety contributes to its acidic character, allowing for salt formation with appropriate bases. This amphiphilic nature makes the compound potentially useful in various applications requiring balanced hydrophilic and lipophilic properties.
Chemical Identifiers
Various chemical identifiers are used to unambiguously identify this compound in databases and literature. Table 2 presents the standardized identifiers for 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid.
Table 2: Chemical Identifiers for 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid | |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| InChI | InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) | |
| InChIKey | IKBNRCKMBGPYQE-UHFFFAOYSA-N | |
| PubChem Compound ID | 24727107 |
These standardized identifiers facilitate database searches and structure recognition across different chemical information systems, ensuring proper identification of the compound in scientific literature and patent documents.
Synthesis and Production
Synthetic Routes
Several synthetic approaches can be employed to prepare 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid. Based on fundamental organic chemistry principles and the structure of the target compound, potential synthetic routes include:
-
Friedel-Crafts acylation of N,N-dimethylaniline with 7-chloro-7-oxoheptanoic acid or its derivatives
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Oxidation of the corresponding alcohol, 7-[4-(N,N-dimethylamino)phenyl]-7-hydroxyheptanoic acid
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Carbonylation reactions involving 4-(N,N-dimethylamino)benzaldehyde and appropriate heptanoic acid precursors
The most straightforward approach likely involves the Friedel-Crafts acylation, where N,N-dimethylaniline reacts with the acid chloride of 7-oxoheptanoic acid in the presence of a Lewis acid catalyst such as AlCl₃. This reaction exploits the electron-rich nature of the dimethylamino-substituted aromatic ring, which directs the acylation predominantly to the para position.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with considerations for scale, cost, and environmental impact. Continuous flow reactors might be employed to enhance reaction efficiency and product purity. The process would include careful control of temperature, pressure, and reagent ratios to maximize yield and minimize side reactions.
For large-scale production, the use of recyclable catalysts and environmentally friendly solvents would be preferred to promote sustainability. Purification methods such as recrystallization or column chromatography would be employed to ensure high product purity, which is essential for research and pharmaceutical applications.
Chemical Reactivity
Functional Group Reactivity
The compound contains three key functional groups that define its reactivity profile: the carboxylic acid, the ketone, and the dimethylamino group. Each functional group can participate in distinct chemical transformations, making the molecule versatile in organic synthesis.
Table 3: Reactivity of Functional Groups in 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Carboxylic Acid | Nucleophilic acyl substitution | Esterification, amidation, reduction to alcohol |
| Ketone | Nucleophilic addition | Reduction to alcohol, Wittig reaction, reductive amination |
| Dimethylamino | Nucleophilicity, basicity | Quaternization, oxidation, demethylation |
The carboxylic acid group can undergo esterification to form compounds similar to ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate. This esterification process typically involves the reaction with alcohols in the presence of acid catalysts or coupling agents. The ketone functionality can be reduced to a secondary alcohol using reducing agents such as sodium borohydride, or it can participate in carbon-carbon bond-forming reactions like the Wittig reaction. The dimethylamino group contributes to the electron density of the aromatic ring and can undergo quaternization with alkyl halides to form quaternary ammonium salts.
Key Reactions
Several key reactions that 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid can undergo include:
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Esterification: Formation of various esters through reaction with alcohols
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Amidation: Reaction with amines to form amide derivatives
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Reduction: Selective reduction of either the ketone or carboxylic acid functionality
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Oxidation: Potential oxidative transformations, particularly involving the dimethylamino group
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Substitution: Electrophilic aromatic substitution on the phenyl ring, directed by the dimethylamino group
These reactions expand the compound's utility in organic synthesis and enable the creation of a diverse array of derivatives with potentially enhanced or modified properties for specific applications.
Comparative Analysis
Related Compounds
Several compounds structurally related to 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid have been reported in the literature. These include positional isomers, ester derivatives, and compounds with different substituents on the phenyl ring. Table 5 presents a comparison of the target compound with some of these related structures.
Table 5: Comparison of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid with Related Compounds
These related compounds provide a basis for understanding how structural modifications affect physical properties, reactivity, and potential biological activities. The positioning of substituents on the phenyl ring (para vs. meta), the nature of the substituent (dimethylamino vs. butyl or dimethoxy), and modifications to the carboxylic acid group (free acid vs. ester) all contribute to differences in solubility, lipophilicity, and interaction with biological targets.
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